"Dimethyl 9h-carbazole-3,6-dicarboxylate" fundamental properties
"Dimethyl 9h-carbazole-3,6-dicarboxylate" fundamental properties
An In-depth Technical Guide to Dimethyl 9H-carbazole-3,6-dicarboxylate
Introduction: A Core Building Block in Advanced Materials
Dimethyl 9H-carbazole-3,6-dicarboxylate is a key organic compound built upon the carbazole scaffold, a nitrogen-containing heterocyclic aromatic system. Its rigid, planar structure and electron-rich nature make it a fundamental building block in the fields of materials science, supramolecular chemistry, and organic electronics.[1][2][3] The strategic placement of dimethyl ester groups at the 3 and 6 positions provides reactive sites for further chemical modification, making it a versatile precursor for more complex molecules.[4]
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Dimethyl 9H-carbazole-3,6-dicarboxylate, intended for researchers and development professionals. The compound is particularly significant as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Cages (PCCs), where it acts as a linker between metal nodes to create highly porous materials with applications in gas storage and separation.[4][5] Furthermore, the inherent photophysical properties of the carbazole core position its derivatives as critical components in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they function as hole-transporting or host materials.[3][6][7]
Molecular Structure and Physicochemical Properties
The core of the molecule is the tricyclic 9H-carbazole system. The ester functionalities at the 3 and 6 positions are crucial for its utility as a molecular building block.
Caption: Chemical structure of Dimethyl 9H-carbazole-3,6-dicarboxylate.
Core Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₄ | Derived |
| Molecular Weight | 283.28 g/mol | Derived |
| Appearance | Colorless block crystals | [4] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetone, N,N-dimethylformamide (DMF) | [4] |
| CAS Number | 57102-99-5 | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) is a primary technique for structural confirmation. The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester groups.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |
| NH | 12.1 | s (singlet) |
| H-4, H-5 | 8.9 | s (singlet) |
| H-2, H-7 | 8.1 | d (doublet), J = 8.4 Hz |
| H-1, H-8 | 7.6 | d (doublet), J = 8.0 Hz |
| OCH₃ | 3.9 | s (singlet) |
| Data acquired in DMSO-d₆ at 400 MHz. Source:[4] |
Crystal Structure and Solid-State Packing
While the specific crystal structure of the title compound is not detailed in the provided literature, analysis of its direct precursor, Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate, reveals important solid-state characteristics that are likely influential in the de-benzylated product.[4] X-ray crystallography on related carbazole dicarboxylates shows a nearly planar carbazole ring system.[8][9] In the solid state, these molecules often arrange into dimers through N—H···O hydrogen bonds between the carbazole amine and an ester carbonyl oxygen of a neighboring molecule.[8][9] These dimers can be further linked by parallel slipped π–π stacking interactions, which are crucial for charge transport in electronic applications.[8]
Synthesis and Purification: A Validated Protocol
A reliable, high-yield synthesis for Dimethyl 9H-carbazole-3,6-dicarboxylate has been established that avoids pyrophoric reagents or costly transition metal catalysts.[4][5] The strategy involves a multi-step process beginning with the commercially available 9H-carbazole, utilizing a protecting group for the carbazole nitrogen to ensure clean oxidation and esterification steps.
Causality in Experimental Design
The choice of a benzyl protecting group for the carbazole nitrogen is critical. Direct oxidation of the acetyl groups on an unprotected 3,6-diacetyl-9H-carbazole is low-yielding and requires intensive workups.[4][10] The benzyl group is installed to facilitate a clean, high-yield synthesis of the dicarboxylic acid intermediate.[4] Subsequently, deprotection of the benzyl group from the free dicarboxylic acid is also inefficient. Therefore, the synthetic design wisely postpones the deprotection step until after the esterification is complete, as the cleavage of the benzyl group from the dimethyl ester precursor proceeds rapidly and cleanly in the presence of a Lewis acid like AlCl₃.[4][11]
Caption: Multi-step synthesis pathway for Dimethyl 9H-carbazole-3,6-dicarboxylate.
Detailed Experimental Protocol
The following protocol is adapted from a validated literature procedure.[4]
Step 1: Synthesis of 3,6-diacetyl-9H-carbazole
-
Suspend AlCl₃ (23.9 g, 179.4 mmol) in 200 mL of dichloromethane (DCM) and cool to 0 °C with stirring.
-
Add acetyl chloride (21.3 mL, 299 mmol) to the suspension.
-
To this mixture, add a solution of 9H-carbazole (10 g, 59.8 mmol) in 100 mL of DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 1 L of deionized (DI) water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield the product.
Step 2: Synthesis of 3,6-diacetyl-9-benzyl-carbazole
-
Dissolve 3,6-diacetyl-9H-carbazole (7 g, 27.8 mmol) in 50 mL of N,N-dimethylformamide (DMF).
-
Add KOH (9.8 g, 174 mmol) and stir at room temperature for 30 minutes.
-
Add benzyl bromide (4.8 mL, 41.7 mmol) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into 600 mL of DI water.
-
Collect the precipitated solids via vacuum filtration.
Step 3: Synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid
-
Suspend 3,6-diacetyl-9-benzyl-carbazole (8.7 g, 25.5 mmol) in 210 mL of 1,4-Dioxane.
-
In a separate flask, prepare a NaOBr solution by dissolving NaOH (51 g, 1.275 mol) in 210 mL of DI water, cooling to 0 °C, and adding Br₂ (21 mL) dropwise.
-
Add the prepared NaOBr solution dropwise to the carbazole suspension.
-
Heat the resulting mixture to 100 °C for 12 hours.
-
After cooling, add the mixture to 500 mL of a saturated Na₂SO₃ aqueous solution and acidify to pH = 1.
-
Collect the precipitated solids via vacuum filtration.
Step 4: Synthesis of Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate
-
Suspend 9-benzyl-carbazole-3,6-dicarboxylic acid (2.2 g, 6.5 mmol) and K₂CO₃ (3.6 g, 26 mmol) in 50 mL of DMF and stir for 30 minutes.
-
Add iodomethane (2 mL, 32.5 mmol) and heat the mixture to 75 °C for 12 hours.
-
After cooling, add the mixture to 500 mL of DI water and collect the precipitated solids via vacuum filtration.
Step 5: Synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate
-
Dissolve Dimethyl 9-benzyl-carbazole-3,6-dicarboxylate (3.6 g, 9.6 mmol) in 200 mL of DCM.
-
Add AlCl₃ (7.7 g, 57.6 mmol) and stir at room temperature for 4 hours.
-
Pour the reaction mixture into 1 L of DI water.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic portions, dry over anhydrous MgSO₄, and remove the solvent via rotary evaporation to yield the final product.
Key Applications in Science and Technology
The unique structural and electronic properties of Dimethyl 9H-carbazole-3,6-dicarboxylate make it a valuable component in several advanced technology sectors.
Caption: Major application areas for Dimethyl 9H-carbazole-3,6-dicarboxylate and its derivatives.
Ligand for Porous Coordination Materials
The primary and most direct application is as an organic linker. The dicarboxylate functional groups can be deprotected to form 9H-carbazole-3,6-dicarboxylic acid, which serves as a multitopic ligand that coordinates with metal ions to form highly ordered, porous structures.[4][12][13]
-
Metal-Organic Frameworks (MOFs): These extended, crystalline materials possess exceptionally high surface areas, making them ideal candidates for gas storage (e.g., H₂, CO₂) and separations.[4]
-
Porous Coordination Cages (PCCs): These are discrete, molecule-like cages with internal cavities. The carbazole-based cages exhibit notable thermal stability and interesting gas adsorption properties.[4][5] The rigid and planar nature of the carbazole unit helps in the formation of well-defined and robust frameworks.
Building Block for Organic Electronics
Carbazole and its derivatives are pillars of organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[3]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole units are frequently incorporated into host materials for phosphorescent emitters or into the emissive molecules themselves.[3][6][14] Their high triplet energy helps to prevent energy back-transfer from the phosphorescent guest, leading to high efficiency.
-
Perovskite Solar Cells (PSCs): Derivatives of carbazole are used to create self-assembled monolayers (SAMs) that function as highly effective hole-selective or hole-transporting layers (HTLs).[7][15][16][17] These layers facilitate efficient extraction of holes from the perovskite absorber layer to the electrode, minimizing charge recombination and boosting overall power conversion efficiency.[15][16] The ability to functionalize the carbazole core allows for fine-tuning of energy levels to better align with the perovskite layer.
Intermediate for Functional Materials
Beyond these primary roles, the compound serves as a versatile intermediate. The ester groups can be converted to other functional groups, and the carbazole nitrogen can be alkylated or arylated, opening pathways to a wide array of functional molecules, including fluorescent probes and active pharmaceutical ingredients.[6]
References
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Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020-05-12). OSTI.GOV. [Link]
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The Role of 3,6-Dimethyl-9H-Carbazole in Advancing Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. (2015). National Center for Biotechnology Information. [Link]
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2024-02-02). MDPI. [Link]
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Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). Dalton Transactions. [Link]
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Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. ResearchGate. [Link]
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Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. (2023-01-06). ACS Publications. [Link]
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A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -carbazole-3,6-dicarboxylic acid. (2014). KAUST Repository. [Link]
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Dimethyl 9H-carbazole-3,6-dicarboxylate (9H-Carbazole-3,6-dicarboxylic acid, 3,6-dimethyl ester). MCE. [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. National Center for Biotechnology Information. [Link]
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3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. PubMed. [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024-12-23). MDPI. [Link]
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Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. IDEAS/RePEc. [Link]
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3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. ResearchGate. [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]
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